molecular formula C2H4ClFO2S B13158075 1-Chloroethane-1-sulfonyl fluoride

1-Chloroethane-1-sulfonyl fluoride

Cat. No.: B13158075
M. Wt: 146.57 g/mol
InChI Key: VZZROBIPDPUAMV-UHFFFAOYSA-N
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Description

1-Chloroethane-1-sulfonyl fluoride is a chemical compound known for its reactivity and versatility in various chemical reactions. It is part of the sulfonyl fluoride family, which is characterized by the presence of a sulfonyl fluoride group (SO2F). This compound is of significant interest in organic synthesis, medicinal chemistry, and materials science due to its unique properties and reactivity.

Preparation Methods

1-Chloroethane-1-sulfonyl fluoride can be synthesized through several methods. One common synthetic route involves the reaction of ethane-1-sulfonyl chloride with hydrogen fluoride. This reaction typically requires anhydrous conditions and a catalyst to proceed efficiently. Another method involves the direct fluorosulfonylation of ethane using sulfuryl fluoride (SO2F2) under controlled conditions . Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Chloroethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen fluoride, sulfuryl fluoride, and various nucleophiles such as amines and alcohols. The major products formed from these reactions are sulfonamides, sulfonate esters, and other functionalized derivatives.

Mechanism of Action

The mechanism of action of 1-chloroethane-1-sulfonyl fluoride involves its reactivity as an electrophile. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of these targets. This reactivity is particularly useful in the development of covalent inhibitors for enzymes, where the compound can irreversibly inhibit enzyme activity by forming a stable covalent bond with the active site .

Comparison with Similar Compounds

1-Chloroethane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides such as:

The uniqueness of this compound lies in its specific reactivity profile and the stability of the sulfonyl fluoride group, making it a valuable tool in various chemical transformations and applications.

Properties

IUPAC Name

1-chloroethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClFO2S/c1-2(3)7(4,5)6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZROBIPDPUAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(S(=O)(=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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